Methylbenzethonium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylbenzethonium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is often used in formulations requiring antimicrobial and surface-active agents.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Preparation of the Tertiary Amine: The tertiary amine is synthesized by reacting dimethylamine with benzyl chloride.

Quaternization: The tertiary amine is then reacted with 2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl chloride to form the quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Continuous Mixing: Reactants are continuously fed into the reactor.

Temperature Control: The reaction temperature is carefully controlled to optimize the yield.

Purification: The product is purified using techniques such as crystallization or distillation.

化学反应分析

Types of Reactions

Methylbenzethonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of new quaternary ammonium compounds with different anions.

科学研究应用

Antimicrobial Activity

Methylbenzethonium chloride is widely employed for its antimicrobial properties. It is effective against a range of bacteria and fungi, making it suitable for use in topical antiseptics and disinfectants.

-

Case Study: Diaper Rash Treatment

A study evaluated the efficacy of this compound in treating diaper rash caused by urea-splitting organisms. The compound was applied as a dusting powder and showed significant effectiveness against these bacteria, which are known to produce ammonia from urine, exacerbating skin irritation . -

Mechanism of Action

As a cationic surfactant, this compound disrupts microbial cell membranes, leading to cell lysis and death. This mechanism underpins its use in various formulations aimed at reducing bacterial load on the skin.

Dermatological Applications

The compound has been investigated for its role in dermatological formulations , particularly for conditions involving skin irritation and infection.

-

Safety Assessments

Research conducted by the SCCNFP (Scientific Committee on Consumer Safety) assessed the safety of benzethonium chloride (and by extension, this compound) in cosmetic products. The study concluded that when used at appropriate concentrations, it does not elicit significant dermal irritation or systemic toxicity . -

Topical Formulations

This compound is included in ointments and creams designed for skin conditions such as intertrigo and other inflammatory dermatoses. Its application has been shown to reduce bacterial colonization effectively .

Pharmaceutical Uses

In pharmaceuticals, this compound serves as a preservative due to its antimicrobial properties.

-

Cosmetic Products

The compound is commonly used in cosmetics as a preservative to extend shelf life by preventing microbial growth. Its inclusion has been documented in various cosmetic formulations where maintaining product integrity is crucial . -

Research Applications

This compound has been utilized in research settings to explore its effects on stem cell viability and other cellular processes. For example, studies have indicated its potential role in inducing cell death in specific cancer cell lines .

Toxicological Studies

Understanding the safety profile of this compound is critical for its application.

-

Toxicity Evaluations

Toxicological studies have demonstrated that while high concentrations can lead to irritation and systemic effects in animal models, lower concentrations are generally safe for topical use. The no-observed-adverse-effect level (NOAEL) was identified as 25 mg/kg body weight per day . -

Regulatory Insights

Regulatory bodies have reviewed the compound's safety extensively, leading to recommendations regarding its use in consumer products. These evaluations ensure that formulations containing this compound adhere to safety standards .

Comparative Data Table

作用机制

The mechanism of action of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and fungi. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and ion transport.

相似化合物的比较

Similar Compounds

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.

Uniqueness

Methylbenzethonium chloride is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its bulky substituents provide enhanced stability and efficacy compared to other quaternary ammonium compounds.

属性

CAS 编号 |

15716-02-6 |

|---|---|

分子式 |

C28H44ClNO2 |

分子量 |

462.1 g/mol |

IUPAC 名称 |

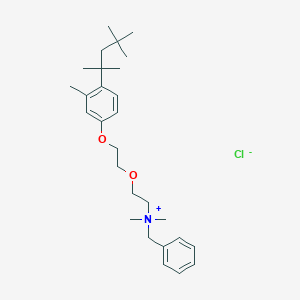

benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |

InChI |

InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |

InChI 键 |

WYWSKWZUWZLELX-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |

规范 SMILES |

CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |

Key on ui other cas no. |

15716-02-6 |

同义词 |

Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。